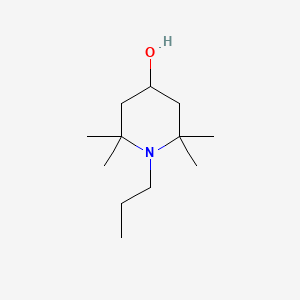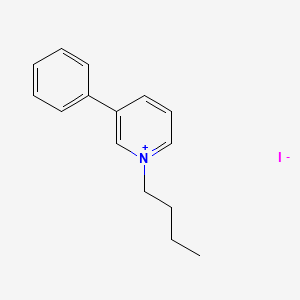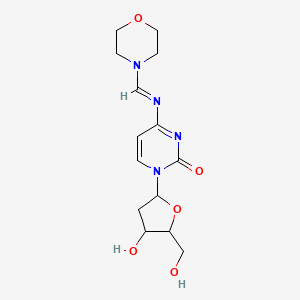![molecular formula C17H12N2 B14289300 1-Phenyl-1H-pyrrolo[2,3-B]quinoline CAS No. 115126-34-6](/img/structure/B14289300.png)
1-Phenyl-1H-pyrrolo[2,3-B]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1H-pyrrolo[2,3-B]quinoline is a heterocyclic compound that features a fused pyrrole and quinoline ring system
Vorbereitungsmethoden
The synthesis of 1-Phenyl-1H-pyrrolo[2,3-B]quinoline can be achieved through several synthetic routes. One common method involves the Friedländer condensation, which typically uses aniline derivatives and ketones under acidic conditions . Another approach is the multicomponent reaction, which combines various starting materials in a single reaction vessel to form the desired product . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Phenyl-1H-pyrrolo[2,3-B]quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, with common reagents including halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1H-pyrrolo[2,3-B]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a fluorescent sensor for detecting various biological molecules.
Industry: It is used in the development of new materials with unique electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of 1-Phenyl-1H-pyrrolo[2,3-B]quinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, its fluorescent properties allow it to be used as a probe in various biochemical assays .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1H-pyrrolo[2,3-B]quinoline can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-B]pyridine: This compound also features a fused pyrrole and quinoline ring system but differs in its substitution pattern and electronic properties.
1H-Pyrazolo[3,4-B]quinoline: This compound has a similar core structure but includes a pyrazole ring instead of a pyrrole ring, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic and photophysical properties, which make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
115126-34-6 |
|---|---|
Molekularformel |
C17H12N2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
1-phenylpyrrolo[2,3-b]quinoline |
InChI |
InChI=1S/C17H12N2/c1-2-7-15(8-3-1)19-11-10-14-12-13-6-4-5-9-16(13)18-17(14)19/h1-12H |
InChI-Schlüssel |
MQNLZARCDFSVHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=CC3=CC4=CC=CC=C4N=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-Chloro-5-nitrophenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14289231.png)
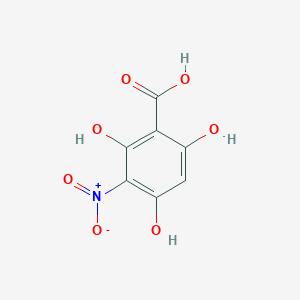
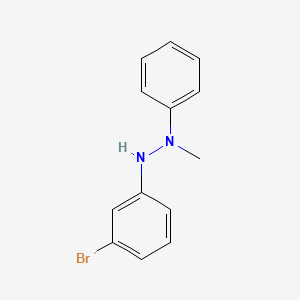
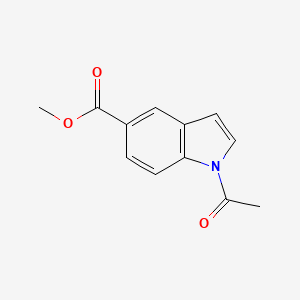
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene)](/img/structure/B14289243.png)
![4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B14289250.png)
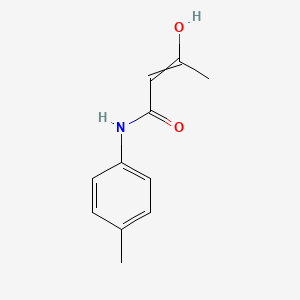
![Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol](/img/structure/B14289263.png)
![3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene](/img/structure/B14289274.png)
